Cas no 2137653-25-7 (6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-768731-0.05g |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
2137653-25-7 | 95.0% | 0.05g |
$235.0 | 2025-02-22 | |
| Enamine | EN300-768731-0.1g |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
2137653-25-7 | 95.0% | 0.1g |
$352.0 | 2025-02-22 | |
| Enamine | EN300-768731-0.25g |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
2137653-25-7 | 95.0% | 0.25g |
$503.0 | 2025-02-22 | |
| Enamine | EN300-768731-0.5g |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
2137653-25-7 | 95.0% | 0.5g |
$791.0 | 2025-02-22 | |
| Enamine | EN300-768731-1.0g |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
2137653-25-7 | 95.0% | 1.0g |
$1014.0 | 2025-02-22 | |
| Enamine | EN300-768731-2.5g |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
2137653-25-7 | 95.0% | 2.5g |
$1988.0 | 2025-02-22 | |
| Enamine | EN300-768731-5.0g |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
2137653-25-7 | 95.0% | 5.0g |
$2940.0 | 2025-02-22 | |
| Enamine | EN300-768731-10.0g |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
2137653-25-7 | 95.0% | 10.0g |
$4360.0 | 2025-02-22 | |
| A2B Chem LLC | AX58156-2.5g |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
2137653-25-7 | 95% | 2.5g |
$2128.00 | 2024-04-20 | |
| A2B Chem LLC | AX58156-5g |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
2137653-25-7 | 95% | 5g |
$3130.00 | 2024-04-20 |
6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
6-Methoxy-3-Methyl-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride: A Comprehensive Overview
6-Methoxy-3-Methyl-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride (CAS No. 2137653-25-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydronaphthalene derivatives, which have been extensively studied for their potential applications in drug discovery and materials science. The structure of this compound is characterized by a tetrahydronaphthalene ring system with a methoxy group at position 6 and a methyl group at position 3, along with an amine group at position 1. The hydrochloride salt form indicates that the compound exists in its protonated form, which is often preferred for stability and solubility in various applications.
The synthesis of 6-Methoxy-3-Methyl-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride involves a series of well-established organic reactions. Typically, the starting material is a tetrahydronaphthalene derivative, which undergoes functionalization to introduce the methoxy and methyl groups at specific positions. The introduction of the amine group is achieved through reductive amination or other amine-forming reactions. The final step involves protonation to form the hydrochloride salt, ensuring optimal solubility and stability for further use.
Recent studies have highlighted the potential of this compound as a building block for more complex molecules with therapeutic applications. For instance, researchers have explored its role in the development of small molecule inhibitors targeting key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The tetrahydronaphthalene framework provides a rigid structure that can be further modified to enhance binding affinity and selectivity toward specific biological targets.
In addition to its pharmacological applications, 6-Methoxy-3-Methyl-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Recent advancements in computational chemistry have enabled researchers to predict the electronic behavior of this compound under various conditions, paving the way for its integration into next-generation materials.
The chemical stability of 6-Methoxy-3-Methyl-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride is another area of active research. Studies have demonstrated that the compound exhibits excellent thermal stability up to 200°C under inert conditions. This property makes it suitable for high-temperature applications in both pharmaceutical and industrial settings.
From an environmental perspective, the biodegradation potential of this compound has been assessed in recent eco-toxicological studies. Results indicate that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. This finding aligns with current trends toward sustainable chemistry and green manufacturing practices.
In conclusion, 6-Methoxy-3-Methyl-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride (CAS No. 2137653-25-7) stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science. As ongoing research continues to uncover new potentials for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow significantly.
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